
Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain a benzamidopyridazine core, an ethyl group, and a sulfanylbutanoate group .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. The synthesis is usually analyzed by checking the yield, purity, and stereochemistry of the product at each step .Molecular Structure Analysis
The molecular structure of organic compounds is typically analyzed using techniques like nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can give clues about its functional groups and structure .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into the compound’s structure and purity .Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Biological Activity Assessment : A study by 郭瓊文 (2006) detailed the synthesis of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. These derivatives were evaluated for their ability to induce differentiation and proliferation in HL-60 cells, along with antiproliferatory activities against various cancer cell lines. Notably, certain compounds demonstrated effectiveness in inducing differentiation and potentiation of differentiation by ATRA, with selective antiproliferatory activities observed in specific cancer cells (郭瓊文, 2006).
Antimicrobial Applications : Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate. These compounds were screened for antibacterial and antifungal activities against various microorganisms, indicating potential applications in the treatment of infections (Desai, Shihora, & Moradia, 2007).
Tribological Properties and Mechanisms : Wu et al. (2017) synthesized two triazine derivatives and investigated their tribological properties in water-glycol. The study highlighted the role of sulfur content and activity in additives, contributing to the understanding of friction reduction and wear protection mechanisms (Wu et al., 2017).
Anticancer Activity of Sulfanyl Derivatives : Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones and evaluated their potential cytotoxicity on cancer cell lines. One compound, in particular, showed significant anticancer activity, underlining the potential of such derivatives in cancer research (Nowak et al., 2015).
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides, including compounds with cardiac electrophysiological activity. These findings contribute to the development of selective class III agents for cardiac applications (Morgan et al., 1990).
Antiplatelet Activity : Chen et al. (2008) focused on the synthesis of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives, identifying compounds with selective anti-PAR4 activity. This highlights the potential of these derivatives in developing novel antiplatelet drugs (Chen et al., 2008).
Crystal Structure and Biological Studies : A study by Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and analyzed their crystal structures, Hirshfeld surfaces, and biological activities. The compounds showed notable antibacterial and antioxidant activities (Karanth et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-16(21)9-6-12-24-15-11-10-14(19-20-15)18-17(22)13-7-4-3-5-8-13/h3-5,7-8,10-11H,2,6,9,12H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFPIRMRNHWMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-benzamidopyridazin-3-yl)sulfanylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

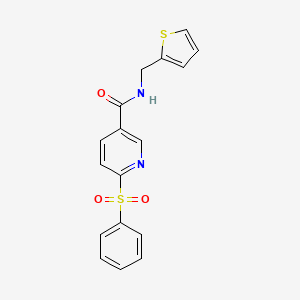
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)
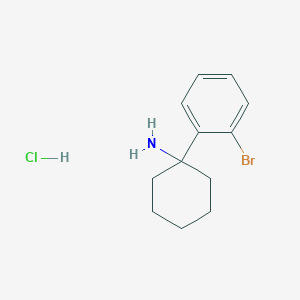
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)
![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)
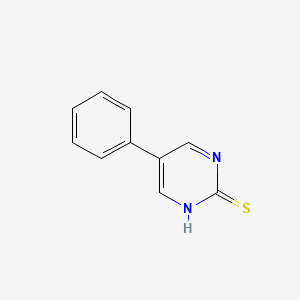


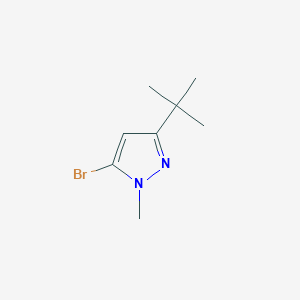
![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)
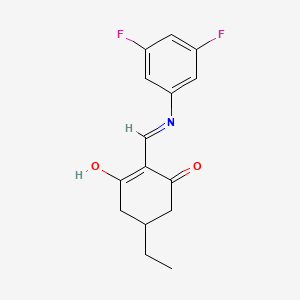
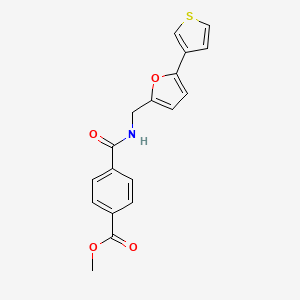
![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)